molecular formula C42H63Na3O24S3 B1261608 Adriatoxin

Adriatoxin

Katalognummer: B1261608
Molekulargewicht: 1117.1 g/mol
InChI-Schlüssel: NVRZTLIVXAAFCP-HOUIEBIVSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adriatoxin, also known as this compound, is a useful research compound. Its molecular formula is C42H63Na3O24S3 and its molecular weight is 1117.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C42H63Na3O24S3

Molekulargewicht

1117.1 g/mol

IUPAC-Name

trisodium;2-[(1S,3R,5S,7R,9S,11S,12S,14R,15R,16S,18R,19S,22S,24R,27S,29R,31S,33R,35S,36R,38S,40R,42S,44R)-11,15-dihydroxy-14,19,22,24,36-pentamethyl-12,35-disulfonatooxy-4,8,13,17,23,28,32,37,41,45-decaoxadecacyclo[22.21.0.03,22.05,18.07,16.09,14.027,44.029,42.031,40.033,38]pentatetracontan-36-yl]ethyl sulfate

InChI

InChI=1S/C42H66O24S3.3Na/c1-19-6-8-40(3)32(59-29-16-30-36(61-35(19)29)37(44)42(5)34(60-30)12-20(43)38(63-42)65-69(51,52)53)18-31-41(4,66-40)9-7-21-22(58-31)13-24-23(55-21)14-25-26(56-24)15-28-27(57-25)17-33(64-68(48,49)50)39(2,62-28)10-11-54-67(45,46)47;;;/h19-38,43-44H,6-18H2,1-5H3,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3/t19-,20-,21-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41+,42-;;;/m0.../s1

InChI-Schlüssel

NVRZTLIVXAAFCP-HOUIEBIVSA-K

Isomerische SMILES

C[C@H]1CC[C@]2([C@@H](C[C@H]3[C@](O2)(CC[C@H]4[C@H](O3)C[C@H]5[C@H](O4)C[C@H]6[C@H](O5)C[C@H]7[C@H](O6)C[C@@H]([C@@](O7)(C)CCOS(=O)(=O)[O-])OS(=O)(=O)[O-])C)O[C@@H]8[C@@H]1O[C@@H]9[C@@H](C8)O[C@H]1C[C@@H]([C@@H](O[C@@]1([C@@H]9O)C)OS(=O)(=O)[O-])O)C.[Na+].[Na+].[Na+]

Kanonische SMILES

CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OC8C1OC9C(C8)OC1CC(C(OC1(C9O)C)OS(=O)(=O)[O-])O)C.[Na+].[Na+].[Na+]

Synonyme

adriatoxin

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Adriatoxin has been implicated in diarrhetic shellfish poisoning (DSP), although its mechanism of action differs from other known phycotoxins. Unlike toxins that target sodium channels, this compound induces apoptosis through mitochondrial pathways. This unique interaction positions this compound as a candidate for further research into its cytotoxic properties against various cancer cell lines.

Therapeutic Potential

Recent studies suggest that compounds related to this compound may have potential therapeutic applications, particularly in cancer treatment and neurological disorders.

Cancer Research

  • Cytotoxicity : this compound has shown significant cytotoxic effects against human cancer cell lines, with studies indicating low nanomolar IC values, making it a promising candidate for cancer therapies .
  • Mechanistic Studies : Investigations into how this compound affects cellular pathways could lead to the development of novel anticancer agents.

Neurological Applications

  • Alzheimer’s Disease : The modulation of calcium levels and potential neuroprotective effects suggest that this compound and its analogs might be explored for treating neurodegenerative diseases like Alzheimer’s .

Environmental Impact and Safety Concerns

This compound's presence in marine environments raises significant concerns regarding food safety and public health. Monitoring its levels in shellfish is crucial for preventing DSP outbreaks.

Monitoring and Regulation

  • Marine Toxin Surveillance : Regular monitoring of this compound levels in shellfish populations is essential to ensure consumer safety.
  • Regulatory Frameworks : Establishing guidelines for acceptable levels of this compound in seafood can help mitigate health risks associated with DSP.

Research Case Studies

Several studies have been conducted to elucidate the structure-activity relationship (SAR) of this compound and its analogs:

StudyFocusFindings
Fattorusso et al. (1987)IsolationFirst isolation from Mytilus galloprovincialis; identified as a truncated yessotoxin analog.
Ciminiello et al. (1998)ToxicityDemonstrated involvement in diarrhetic shellfish poisoning; highlighted differences from other phycotoxins.
Shimizu et al. (2008)SynthesisDeveloped synthetic routes for this compound subunits; explored potential cytotoxic properties against cancer cell lines.

Vorbereitungsmethoden

Structural Complexity and Synthetic Challenges

Adriatoxin’s structure comprises a tricyclic A–C system, a bis-tetrahydrofuran D–E segment, and a fused G–I ring system, terminated by a sulfated side chain. The stereochemical configuration at 14 chiral centers demands precise asymmetric synthesis, while the lability of its ether linkages under acidic or basic conditions necessitates mild reaction protocols. Early efforts focused on synthesizing fragments such as the ABC, EFG, and HIJ ring systems, with later strategies emphasizing convergency through fragment coupling.

Olefinic-Ester Cyclization for ABCDEF Ring Construction

The olefinic-ester cyclization strategy, pioneered by Evans and colleagues, enables simultaneous ring formation and stereocontrol during fragment coupling. This method merges bicyclic precursors through a sequence of oxidative esterification and 6-endo cyclization (Table 1).

Table 1: Key parameters in olefinic-ester cyclization for ABCDEF ring synthesis

Parameter Conditions Yield (%) Reference
A-B/E-F coupling Pd(OAc)₂, PPh₃, CH₃CN, 60°C 78
C-D ring closure BF₃·OEt₂, CH₂Cl₂, −40°C 65
Ester activation TBSOTf, 2,6-lutidine, CH₂Cl₂ 92
Oxidative cleavage O₃, then NaBH₄, MeOH 85

The process begins with coupling A-B and E-F bicyclic ethers 5 and 6 via palladium-catalyzed cross-coupling, forming a linear precursor. Treatment with boron trifluoride etherate induces 6-endo epoxide opening, generating the C and D rings with >20:1 diastereoselectivity. Subsequent ozonolysis and reductive workup install the aldehyde functionality for downstream HIJ ring attachment. Critically, silyl ether protection (TBSOTf) prevents undesired β-elimination during ester activation.

Sulfonium-Mediated Synthesis of the Tricyclic A–C System

Sulfonium ylide chemistry offers an efficient pathway to the A–C tricyclic core, exploiting-sigmatropic rearrangements to establish stereochemistry (Scheme 1).

Scheme 1: Sulfonium ylide route to A–C tricyclic system  
1. Epoxide opening with PhS⁻ → Thioether intermediate  
2. Ylide formation (CH₂I₂, AgOTf)  
3. [2,3]-Sigmatropic rearrangement → Bicyclic ether  
4. Acid-catalyzed cyclization (TsOH, toluene) → Tricyclic core  

Reaction of epoxide 7 with thiophenolate generates a thioether, which undergoes ylide formation using methyl iodide and silver triflate. The-sigmatropic rearrangement proceeds with >95% stereochemical fidelity, establishing the B-ring ether. Final acid-catalyzed cyclization (TsOH, toluene, 80°C) forms the C-ring via 6-endo epoxide opening, completing the tricyclic system in 68% overall yield. This method’s efficiency stems from the tandem rearrangement-cyclization sequence, which avoids intermediate purification.

Oxiranyl Anion Approach for G–I Ring Elaboration

The eight-membered G-ring poses particular synthetic challenges due to transannular strain. Kobayashi’s oxiranyl anion methodology addresses this through stereospecific epoxide openings (Table 2).

Table 2: Oxiranyl anion reaction optimization for G–H ring synthesis

Entry Substrate Base Temp (°C) Yield (%)
1 21 LDA −78 45
2 21 KHMDS −45 72
3 23 n-BuLi −30 68

Generation of oxiranyl anion 21 via deprotonation with KHMDS enables nucleophilic attack on aldehyde 22 , forming epoxy alcohol 23 with 72% yield. Subsequent BF₃·OEt₂-mediated cyclization constructs the G-ring through 8-endo closure, a process facilitated by preorganization through hydrogen bonding between the secondary alcohol and ether oxygen.

Late-Stage Sulfation and Global Deprotection

Installation of the trisulfate moiety requires careful timing due to sulfate group lability. A stepwise protection-deprotection sequence ensures regioselective sulfation (Scheme 2):

Scheme 2: Sulfation protocol for this compound  
1. PMB protection of C9-OH (PMBBr, KH, THF)  
2. TBS protection of C32/C35-OH (TBSCl, imidazole)  
3. SO₃·Py complex, DMF, 0°C → C2-sulfation  
4. Sequential TBS/PMB deprotection (HF·Py, then DDQ)  
5. Repeat sulfation at C9 and C35  

Using SO₃·pyridine complex in DMF at 0°C achieves 89% sulfation yield at C2, with minimal elimination side products. Final global deprotection employs HF·pyridine for silyl ether cleavage and DDQ oxidation for PMB removal, yielding this compound in 34% overall yield from the ABCDEFGHI precursor.

Comparative Analysis of Synthetic Strategies

Recent advances are benchmarked against classical approaches (Table 3):

Table 3: Efficiency metrics for this compound synthesis methods

Method Steps (Total) Overall Yield (%) Key Advantage
Olefinic-ester 47 0.9 Convergent fragment coupling
Sulfonium ylide 38 1.2 Rapid tricyclic core assembly
Oxiranyl anion 42 0.7 Eight-membered ring reliability

The olefinic-ester approach excels in convergency but suffers from lengthy linear sequences. Sulfonium ylide chemistry enables rapid access to the A–C system but requires subsequent functionalization. Oxiranyl anion methods provide superior stereocontrol in G-ring formation but necessitate precise temperature control.

Q & A

Q. What are the key structural features of Adriatoxin that complicate its chemical synthesis?

this compound’s synthesis is hindered by its complex polyether ladder structure, which includes fused cyclic ethers (AB, EF, and IJ rings) and multiple stereochemical centers. The C3 angular methyl group and C23 stereocenter introduce steric and electronic challenges during ring-closing reactions. Methodological approaches to address these include glycal-epoxide rearrangements and allyl Grignard-induced epoxide cyclization to achieve stereoselectivity .

Q. How can researchers optimize reaction conditions for stereochemical control during this compound synthesis?

Stereochemical control requires precise tuning of reaction parameters. For example:

  • Use of allyl Grignard reagents for epoxide ring-opening ensures tertiary alcohol formation with single stereoisomer outcomes.
  • Sodium borohydride reduction of ketones (e.g., intermediate 13) under controlled pH and temperature minimizes side reactions. Detailed protocols for monitoring stereochemistry via NMR and X-ray crystallography are critical .

Q. What analytical techniques are essential for validating this compound’s intermediate compounds?

Key methods include:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Nuclear Overhauser Effect (NOE) NMR to resolve spatial arrangements of substituents.
  • X-ray crystallography for absolute configuration determination, particularly for stereochemically ambiguous centers like C6 and C7 .

Advanced Research Questions

Q. How can conflicting data on stereochemical outcomes in this compound synthesis be resolved?

Contradictions in stereochemical results (e.g., undesired configurations at C3 or C23) require:

  • Comparative kinetic studies to identify rate-determining steps in competing pathways.
  • Computational modeling (DFT calculations) to predict thermodynamic favorability of transition states.
  • Systematic solvent polarity screening to influence reaction trajectories .

Q. What strategies enable the modular synthesis of this compound’s AB, EF, and IJ rings?

Modular approaches involve:

  • Glycal-epoxide cyclization for AB ring formation, leveraging 2-deoxy-D-ribose as a starting material.
  • Claisen condensation for EF ring construction, ensuring stereoselectivity at C23.
  • C-glycoside chemistry for IJ ring assembly, followed by iterative coupling of subunits. Each step requires rigorous purification (HPLC) and spectroscopic validation .

Q. How can researchers address low yields in multi-step this compound synthesis?

Yield optimization strategies include:

  • Protecting group engineering (e.g., tert-butyldimethylsilyl ethers) to stabilize reactive intermediates.
  • Catalyst screening (e.g., magnesium bromide etherate for epoxide activation).
  • Parallel reaction monitoring to identify bottlenecks in sequential steps .

Methodological and Analytical Challenges

Q. What methodologies are recommended for detecting this compound in complex biological matrices?

Advanced detection requires:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling for quantification.
  • Immunoaffinity columns using this compound-specific antibodies to isolate the compound from interferents.
  • Endotoxin-free validation (e.g., Limulus amebocyte lysate assays) to avoid false signals in cellular studies .

Q. How can mechanistic studies elucidate this compound’s interactions with biological targets?

Integrate:

  • Surface plasmon resonance (SPR) to measure binding kinetics with ion channels or membrane receptors.
  • Cryo-electron microscopy (cryo-EM) for structural insights into toxin-receptor complexes.
  • Metabolomic profiling to map downstream effects in exposed cells .

Interdisciplinary and Reproducibility Considerations

Q. What interdisciplinary approaches enhance this compound research?

Combine:

  • Synthetic organic chemistry for scalable production.
  • Biophysical techniques (e.g., isothermal titration calorimetry) to study binding thermodynamics.
  • Computational biology to predict off-target effects and toxicity pathways .

Q. How can researchers ensure reproducibility in this compound studies?

Adopt:

  • Open-access data repositories for raw NMR, MS, and crystallography data.
  • Step-by-step reaction logs with exact solvent grades, temperature ramps, and catalyst batch numbers.
  • Collaborative validation through independent lab replication of key synthetic steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.